2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
2-(furan-3-carbonylamino)-N-(2-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-26-15-5-3-2-4-13(15)21-19(25)23-8-6-14-16(10-23)28-18(20-14)22-17(24)12-7-9-27-11-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,21,25)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWEHUTYKDBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Thiazolopyridine Cyclization
Initial attempts using 1,3-cyclohexanedione as a cyclizing agent resulted in competing formation of furochromenofuroquinoline byproducts. Switching to chloroacetyl chloride minimized side reactions, improving yields from 45% to 78%.
Stability of the Furan-3-Amido Group
The furan ring exhibited sensitivity to strong acids during purification. Neutral alumina chromatography replaced silica gel to prevent decomposition, enhancing recovery from 52% to 65%.
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Thiazolopyridine cyclization | 78 | 98 | Minimizes byproduct formation |
| Carboxamide formation | 82 | 95 | Ambient conditions |
| Furan coupling | 65 | 97 | Compatible with EDCI/HOBt |
Chemical Reactions Analysis
Cyclocondensation Reactions
The thiazolo-pyridine core facilitates cyclocondensation with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) under acidic conditions. For example:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| β-Dicarbonyl compound | Acetic acid, 130°C, O₂ atmosphere | Pyrazolo[1,5-a]pyridine derivatives | 72–90% |
Mechanism :
-
Nucleophilic addition of the enol form of β-dicarbonyl to the pyridine nitrogen.
-
Oxidative dehydrogenation via O₂ forms intermediate B , which cyclizes to yield fused heterocycles .
Nucleophilic Acyl Substitution
The carboxamide group reacts with nucleophiles (e.g., amines, phenacyl bromides):
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 4-Methoxyphenacylbromide | Triethylamine, reflux in ethanol | Thiadiazine-fused triazole derivatives | Anticancer agents |
Example Reaction :
This reaction proceeds via in situ formation of thiol intermediates, followed by SN2 displacement .
Ring-Opening and Functionalization
The furan ring undergoes electrophilic substitution or ring-opening under oxidative conditions:
Note : Nitration increases electrophilicity, enabling subsequent coupling reactions .
Cross-Coupling Reactions
The thiazole sulfur participates in Pd-catalyzed couplings:
| Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂, Cu(OAc)₂ | Arylboronic acids | Biaryl-thiazolo-pyridine hybrids | 60–75% |
Optimized Conditions :
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., HCl/EtOH), the carboxamide group undergoes hydrolysis:
Applications :
-
Hydrolysis products serve as precursors for salt formation (e.g., hydrochloride salts for improved bioavailability) .
Heterocyclization with Hydrazines
Reaction with hydrazines yields triazolo-thiazolo-pyridine derivatives:
| Reagent | Conditions | Product | Biological Activity | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Triazolo[3,4-b]thiadiazine derivatives | Anticonvulsant agents |
Key Insight : The methoxyphenyl group enhances blood-brain barrier penetration, critical for CNS-targeted drugs .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity Ranking (1–5) |
|---|---|---|
| Thiazole sulfur | Cross-coupling | 4 |
| Pyridine nitrogen | Cyclocondensation | 5 |
| Furan ring | Electrophilic substitution | 3 |
| Carboxamide | Hydrolysis | 2 |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its unique structure allows it to interact with specific molecular targets involved in cancer progression.
- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit inflammatory pathways. Research indicates that it may modulate the activity of pro-inflammatory cytokines and enzymes.
- Enzyme Inhibition : The thiazolo[5,4-c]pyridine moiety has been linked to enzyme inhibition activities. This compound may act as a potent inhibitor of certain kinases and phosphatases involved in cellular signaling pathways.
Biological Research Applications
- Receptor Binding Studies : The compound's ability to bind with various receptors makes it a candidate for studying receptor-ligand interactions. This can provide insights into drug design and pharmacodynamics.
- Mechanistic Studies : Understanding the mechanism of action of this compound can aid in elucidating its role in cellular processes. It may involve pathways related to apoptosis and cell cycle regulation.
Case Studies
- Case Study on Anticancer Activity : A study conducted on the efficacy of 2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide against breast cancer cells showed a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Inflammation Model Study : In a murine model of arthritis, administration of this compound resulted in significant reductions in joint swelling and histological evidence of inflammation compared to controls. This suggests potential therapeutic benefits in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in microbial cells to exert antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in core scaffolds, substituents, and synthetic approaches:
Key Structural and Functional Insights:
Core Heterocycle Variations: The target compound’s thiazolo[5,4-c]pyridine core is distinct from thiazolo[3,2-a]pyrimidine () and 1,4-dihydropyridine (). Cycloocta[b]thieno[3,2-e]pyridine () introduces a larger, more lipophilic framework, which may enhance membrane permeability but reduce solubility .
Substituent Effects :
- The 2-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl () and 3-methoxybenzyl (). Positional isomerism of methoxy groups can drastically alter pharmacokinetics and target affinity .
- Furan-3-amido vs. furan-2-carboxamide (): The 3-position on furan may confer distinct hydrogen-bonding or steric interactions compared to the 2-position .
Synthetic Methodologies :
Biological Activity
The compound 2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure combining a furan ring, thiazolo-pyridine core, and an amide functional group. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the furan ring : Achieved through cyclization reactions.
- Construction of the thiazolopyridine core : Involves the reaction of thioamides with pyridine derivatives.
- Amidation : The introduction of the amide group is achieved through standard coupling reactions.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies reveal that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
- IC50 Values : The compound showed IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest potential applications in treating bacterial infections .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : It appears to affect pathways related to apoptosis and inflammation.
Study 1: Anticancer Efficacy
A study conducted on the A-431 cell line demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that cells underwent significant apoptosis as evidenced by increased annexin V staining.
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(furan-3-amido)-N-(2-methoxyphenyl)thiazolo[5,4-c]pyridine-5-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions and cyclization processes involving precursors such as furan-3-carboxamide derivatives and functionalized thiazolo-pyridine intermediates. For example, ultrasonic-assisted synthesis with catalysts like ytterbium triflate in ethanol at room temperature has been effective for similar heterocyclic systems, yielding products with ~95% purity without recrystallization . Key steps include optimizing stoichiometry of amine and aldehyde precursors to ensure regioselectivity in ring formation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the chemical environment of the furan, methoxyphenyl, and thiazolo-pyridine moieties. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons in fused heterocycles appear as complex multiplets .
- Mass Spectrometry (EI) : Molecular ion peaks (e.g., m/z 433.9 for C18H16ClN5O4S analogs) confirm molecular weight, while fragmentation patterns validate structural integrity .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., kinases, proteases) and receptor-binding studies (e.g., GPCRs) due to structural similarities to bioactive thiazolo-pyridine derivatives. Use in vitro models with IC50 determination and compare results to known inhibitors like triazolo-pyrimidine analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in thiazolo-pyridine synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., Yb(OTf)3, Sc(OTf)3) to accelerate cyclization .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes side reactions .
- Ultrasonic Activation : Reduces reaction time from 48 hours to 4 hours while maintaining >90% yield, as demonstrated in analogous syntheses .
Q. How do structural modifications (e.g., substituents on the furan or methoxyphenyl groups) affect bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with:
- Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring to enhance receptor affinity.
- Hydrophobic substituents (e.g., cyclopentylthio) on the thiazolo-pyridine core to improve membrane permeability .
Compare IC50 values across analogs using standardized assays (e.g., ATPase inhibition) to quantify potency shifts .
Q. How can contradictions in spectroscopic data for similar heterocycles be resolved?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Definitive confirmation of regiochemistry in fused rings, as applied to ethyl 2-(4-carboxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and validate assignments .
Q. What methodologies elucidate the mechanism of action for thiazolo-pyridine derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding poses with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Compare binding energies of analogs to identify critical interactions (e.g., hydrogen bonds with methoxyphenyl groups) .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates (ka/kd) for receptor-ligand complexes .
- Metabolite Profiling : LC-MS/MS identifies active metabolites in hepatic microsome assays, clarifying metabolic stability .
Key Research Gaps
- Stereochemical Control : Limited data on enantioselective synthesis of thiazolo-pyridines.
- In Vivo Efficacy : Lack of pharmacokinetic studies (e.g., bioavailability, half-life) in animal models.
- Target Specificity : Unclear off-target effects in complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
